2-Nonyne

Descripción

Contextualization of 2-Nonyne within Alkyne Chemistry and Hydrocarbon Systems

This compound is an organic compound classified within the broad category of hydrocarbons, which are molecules composed exclusively of carbon and hydrogen atoms. solubilityofthings.com Specifically, it belongs to the alkyne family, a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond. wikipedia.orglibretexts.org The general chemical formula for acyclic alkynes with one triple bond is CnH2n-2. wikipedia.orglibretexts.org

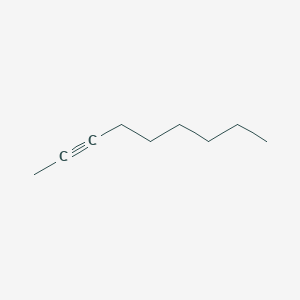

Alkynes are further categorized based on the position of this triple bond. A terminal alkyne has the triple bond at the end of the carbon chain (a C≡C-H moiety), whereas an internal alkyne has the triple bond located within the carbon chain, with carbon substituents on each of the triply bonded carbons. solubilityofthings.comlibretexts.org this compound, with its triple bond starting at the second carbon atom, is a classic example of an internal alkyne. Its structure consists of a nine-carbon chain with the triple bond between the second and third carbon atoms.

Internal alkynes like this compound are generally more stable than their terminal alkyne isomers. fiveable.me This increased stability is attributed to the electronic effects of the alkyl groups attached to the sp-hybridized carbons of the triple bond, which results in decreased strain on the molecule. fiveable.me

Below are the fundamental properties of this compound:

| Property | Value |

| IUPAC Name | Non-2-yne nih.gov |

| Molecular Formula | C₉H₁₆ nih.gov |

| Molecular Weight | 124.22 g/mol nih.gov |

| CAS Number | 19447-29-1 nih.gov |

| Boiling Point | 158-159 °C chemsynthesis.com |

| Density | 0.768 - 0.769 g/cm³ chemsynthesis.com |

| Refractive Index | 1.4340 chemsynthesis.com |

Academic Significance of Internal Alkynes in Contemporary Organic Chemistry and Materials Science

Internal alkynes, including this compound, are of significant academic and industrial interest due to their versatile reactivity and utility as foundational building blocks in synthesis. masterorganicchemistry.com Their rigid, linear structure and the electron-rich nature of the triple bond make them valuable precursors for creating a wide array of complex organic molecules and functional materials. nih.gov

In contemporary organic chemistry, internal alkynes are pivotal intermediates. masterorganicchemistry.com Organometallic catalysis plays a crucial role in unlocking their synthetic potential, lowering activation energies and controlling the selectivity of their reactions. Key transformations include:

Hydrofunctionalization: Organometallic catalysts are instrumental in processes where a nucleophile attacks the alkyne to produce a functionalized alkene.

Hydration: The acid-catalyzed addition of water across the triple bond of an internal alkyne typically yields ketones. solubilityofthings.comresearchgate.net This is a fundamental method for introducing a carbonyl functional group.

Hydrogenation: The triple bond can be selectively reduced. Using a Lindlar catalyst, hydrogenation of an internal alkyne produces a cis-alkene, while using sodium in liquid ammonia results in a trans-alkene. libretexts.org Complete hydrogenation yields the corresponding alkane. masterorganicchemistry.com

Radical Transformations: Recent research has focused on the chemoselective formation of carbon-carbon and carbon-heteroatom bonds using internal alkynes under catalytic oxidative systems. researchgate.netrsc.org These reactions often proceed through reactive radical intermediates generated by methods such as visible light photocatalysis or electrocatalysis. researchgate.netrsc.org

The table below summarizes some key reactions involving internal alkynes.

| Reaction | Reagents | Product Type |

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | cis-Alkene libretexts.org |

| Partial Hydrogenation (trans) | Na or Li, liquid NH₃ | trans-Alkene libretexts.org |

| Halogenation | Cl₂ or Br₂ (2 equivalents) | Tetrahaloalkane solubilityofthings.com |

| Hydrohalogenation | HX (2 equivalents) | gem-Dihalide solubilityofthings.com |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Ketone solubilityofthings.com |

| Hydroboration-Oxidation | 1. BH₃ (or dialkylborane) 2. H₂O₂, NaOH | Ketone wikipedia.org |

In materials science, the polymerization of alkynes and their derivatives is used to create novel materials with desirable optical and electronic properties. studysmarter.co.uk For instance, molybdenum-based catalysts have been shown to effectively polymerize this compound. The resulting polymers, which can be derivatives of polyacetylene, have potential applications in electronics and solar technology due to their semiconductor properties. studysmarter.co.uk The rigid structure of the alkyne unit can impart unique conformational and physical properties to the resulting polymer chains. Furthermore, internal alkynes serve as essential building blocks for the construction of functional materials through various cycloaddition and coupling reactions. nih.govacs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

non-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKRETAGISZJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173077 | |

| Record name | 2-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19447-29-1 | |

| Record name | 2-Nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019447291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nonyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nonyne and Its Analogues

Established Synthetic Pathways to 2-Nonyne

Traditional synthetic routes to this compound often involve multi-step processes that build the alkyne functionality and the nonane (B91170) carbon chain. One common approach for alkyne synthesis, generally applicable to this compound, is the dehydrohalogenation of a 1,2-dihaloalkane. This reaction typically employs strong bases such as sodium amide (NaNH₂) or potassium hydroxide (B78521) (KOH) to eliminate hydrogen halide (HX) molecules, thereby forming the carbon-carbon triple bond. uni.lu

Another established method involves the alkylation of acetylide anions. For instance, this compound can be synthesized starting from acetylene (B1199291), sequentially building the carbon chain. nih.gov An example of building a nonyne derivative involves the coupling of propargyl alcohol tetrahydropyranyl ether with n-hexyl bromide in the presence of lithium amide to yield 2-nonyn-1-ol tetrahydropyranyl ether. Subsequent hydrolysis of the tetrahydropyranyloxy function, followed by esterification and reaction with lithium bromide, can produce 1-bromo-2-nonyne. fishersci.no This illustrates a multi-step sequence for constructing functionalized nonyne structures.

Advanced Strategies for this compound Derivative Synthesis

Beyond conventional methods, advanced synthetic strategies enable the creation of more complex and functionalized nonyne analogues, often with precise control over stereochemistry or molecular architecture.

Asymmetric synthesis aims to produce compounds with a specific stereochemistry, which is crucial for many applications, particularly in pharmaceuticals. While direct asymmetric synthesis of this compound itself is less commonly discussed in the literature, its isomers and derivatives serve as key intermediates in such processes. For example, 1-nonyne, an isomer of this compound, has been successfully employed in the enantioselective synthesis of complex natural products like cladospolide B, C, and (ent)-cladospolide D. This synthetic route relies on an "alkyne zipper reaction" to strategically position ynone and dienoate functional groups across the nine-carbon fragment, demonstrating the utility of nonyne precursors in achieving molecular complexity with controlled stereochemistry. nih.gov Principles of asymmetric catalysis, such as those involving Diels-Alder reactions or chiral metal complexes, are broadly applicable to the synthesis of complex carbon frameworks that could incorporate or be derived from nonyne units. nih.govsigmaaldrich.comsigmaaldrich.com

Radical cyclization techniques are powerful tools for forming cyclic structures, often with high regio- and stereoselectivity. While this compound is a linear alkyne, radical cyclization is frequently applied to construct C9 hydrocarbon systems, specifically nonene and nonane ring systems. These techniques are distinct from the linear synthesis of this compound but represent advanced strategies for generating structural complexity within the C9 family. Examples include the formation of spiro[4.4]nonane systems through halogen transfer during radical cyclization, and α-carbonyl radical cyclization approaches toward spiro[4.4]nonene structures. Such methods allow for the construction of intricate polycyclic frameworks, which can be relevant in the synthesis of natural products or other complex molecules containing C9 units.

Click chemistry, particularly the copper-free variant, has emerged as a highly efficient and biocompatible method for joining molecular entities. A prominent "this compound-related structure" in this field is bicyclo[6.1.0]nonyne (BCN). BCN is a strained alkyne that undergoes rapid and selective reactions with various functional groups, making it invaluable for bioconjugation and materials science.

BCN's high ring strain enables its participation in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, which proceed without the need for a potentially cytotoxic copper catalyst. Beyond azides, BCN also reacts efficiently with tetrazines (via Inverse Electron-Demand Diels-Alder, IEDDA), triazines, syndones, and nitrones (via Strain-Promoted Alkyne-Nitrone Cycloaddition, SPANC). The synthesis of BCN derivatives, such as hydroxymethyl-functionalized BCN and bicyclo[6.1.0]nonyne carboxylic acid (BCN-COOH), has been developed to enable their incorporation into various biomolecules, including oligonucleotides, for applications like labeling and imaging.

Physical Properties and Urea Inclusion Complex Stability of Nonynes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) at 25 °C | Urea Inclusion Complex Cross-sectional Diameter (Å) |

| This compound | C₉H₁₆ | 128.23 wikipedia.org | 160-170 mitoproteome.org | -75 wikipedia.org | ~0.76 wikipedia.org | 5.2 (least stable) uni.lu |

| 1-Nonyne | C₉H₁₆ | 124.22 nih.gov | 150-151 nih.gov | -50 nih.gov | 0.757 nih.gov | 4.7 (more stable) uni.lu |

Reaction Chemistry and Mechanistic Investigations of 2 Nonyne

Catalytic Transformations of 2-Nonyne

Organometallic Catalysis in Alkyne Reactions

Organometallic catalysis plays a crucial role in facilitating a wide range of reactions involving alkynes, including this compound, by lowering activation energies and directing selectivity. These catalysts typically involve transition metals that can undergo various elementary steps such as oxidative additions, migratory insertions, and reductive eliminations within their catalytic cycles. chem960.comuni.lu

For internal alkynes like this compound, organometallic catalysts are instrumental in processes such as hydrofunctionalization, where a nucleophile attacks the alkyne to produce a functionalized alkene. Gold-catalyzed hydrofunctionalization, for instance, can lead to the formation of ketones from alkynes through hydration, although regioselectivity can be poor for internal triple bonds unless a directing group is present. nih.gov

In the context of polymerization, molybdenum-based catalysts, specifically the MoOCl₄–n-Bu₄Sn–EtOH ternary system, have been shown to effectively polymerize this compound. nih.gov This highlights the ability of organometallic complexes to mediate complex transformations of internal alkynes. Other examples of organometallic catalysis in alkyne chemistry include hydroamination reactions, where zirconium and titanium complexes have demonstrated catalytic ability for the hydroamination of alkynes, yielding enamines or imines depending on the amine type. metabolomicsworkbench.org

Mechanistic Role of Bifunctional Catalysts in this compound Conversions

Bifunctional catalysts possess multiple active sites or functionalities that work synergistically to promote chemical reactions, often by activating different reactants simultaneously or facilitating sequential reaction steps. While direct specific examples for this compound conversions are not extensively detailed in the provided search results, the general principles of bifunctional catalysis are highly relevant to alkyne chemistry. uni.lufishersci.seuni.lu

In various catalytic systems, bifunctional catalysts can activate both the alkyne substrate and another reacting molecule, influencing the reaction pathway and improving selectivity. For instance, in CO₂ conversion reactions, bifunctional ionic liquid-based catalysts can activate both the amino group and CO₂, leading to efficient conversions. uni.luuni.lu Similarly, protonated porphyrins can act as bifunctional catalysts by synergistically activating reaction components, such as aziridine (B145994) and CO₂, in cycloaddition reactions. fishersci.se This dual activation mechanism can be crucial for overcoming kinetic barriers and achieving high yields and selectivities in complex alkyne transformations. The design of such catalysts often considers the optimal distance between active sites to maximize their cooperative effects. uni.lu

Mechanistic Pathways in Catalytic Oligomerization and Polymerization of this compound

This compound can undergo catalytic oligomerization and polymerization reactions, leading to the formation of larger molecular structures. A notable example is the living polymerization of this compound using a MoOCl₄–n-Bu₄Sn–EtOH ternary catalyst system in anisole (B1667542) at 0 °C. nih.gov

Detailed Research Findings on this compound Polymerization:

The polymerization of this compound with the MoOCl₄–n-Bu₄Sn–EtOH catalyst exhibits characteristics of a living polymerization, indicated by a narrow molecular weight distribution (MWD) and a linear relationship between the number-average molecular weight (Mn) and the polymer yield. nih.gov

Table 1: Polymerization Characteristics of this compound

| Catalyst System | Solvent | Temperature (°C) | Mw/Mn (Polydispersity) | Initiation Efficiency (%) |

| MoOCl₄–n-Bu₄Sn–EtOH (1/1/2) | Anisole | 0 | 1.05–1.20 | ~3 |

| MoOCl₄–Et₃Al–EtOH | Anisole | 0 | 1.05–1.10 | 1–4 |

| MoOCl₄–Et₂Zn–EtOH | Anisole | 0 | 1.05–1.10 | 1–4 |

| MoOCl₄–n-BuLi–EtOH | Anisole | 0 | Not specified | Not specified |

Note: Data for MoOCl₄–n-BuLi–EtOH indicates complete consumption of this compound, but specific polydispersity and initiation efficiency were not provided in the snippet. nih.gov

The living character was further confirmed through multistage polymerization experiments, where successive monomer feeds led to a proportional increase in Mn while maintaining low polydispersity, suggesting the presence of sufficiently stable living species and no significant formation of dead polymer. nih.gov

General mechanisms for olefin oligomerization and polymerization, which can be extended to alkynes, often involve a series of steps including monomer coordination/insertion (chain propagation) and β-hydrogen elimination (chain transfer). The ratio of the chain propagation rate constant (kP) to the chain transfer rate constant (kT) dictates whether oligomers (kP ≈ kT) or polymers (kP >> kT) are predominantly formed. mitoproteome.org For instance, nickel-based catalysts are known for their role in ethylene (B1197577) oligomerization, involving intermediate cationic nickel alkyl complexes and metal migration along the chain. mitoproteome.orguni.lu Chain-growth cycloaddition polymerization, such as cobalt-catalyzed alkyne [2+2+2] cyclotrimerization, also represents a pathway for linear polymer formation from yne-diyne monomers.

Other Significant Reaction Pathways of this compound

Beyond catalytic transformations, this compound, like other alkynes, participates in various fundamental organic reactions that exploit the reactivity of its carbon-carbon triple bond.

Electrophilic and Nucleophilic Addition Reactions to the this compound Triple Bond

The carbon-carbon triple bond of this compound is a site of high electron density, making it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition Reactions: Alkynes undergo electrophilic addition reactions, similar to alkenes, where a π bond is broken and two new σ bonds are formed. However, alkynes are generally less reactive than alkenes towards electrophiles due to the tighter binding of their π-electrons by the sp-hybridized carbons. The mechanism typically involves the initial formation of a π-complex, followed by reorganization to a reactive intermediate. For unsymmetrical alkynes, electrophilic additions generally follow Markovnikov's rule, where the electrophile adds to the less substituted carbon, leading to the formation of a more stable carbocation intermediate. However, for internal alkynes like this compound, if the triple bond is not symmetrically located, the addition of reagents like water may not be regioselective, leading to isomeric products. Common electrophilic addition reactions include:

Halogenation: Addition of halogens (e.g., Br₂) across the triple bond forms dihalides. This proceeds by the π electrons attacking the polarized halogen, forming a C-X bond and displacing a halide ion, leading to an electrophilic carbocation intermediate that then reacts with the halide ion.

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) to alkynes.

Hydration: Addition of water, typically catalyzed by acids or mercury salts, yields enols that rapidly tautomerize to ketones. For internal alkynes like this compound, if the triple bond is not symmetrical, two isomeric ketones can be formed. nih.gov

Nucleophilic Addition Reactions: Alkynes can also undergo addition reactions initiated by bonding to a nucleophile, particularly if the triple bond is activated by electron-withdrawing groups. In nucleophilic addition, a nucleophile forms a sigma bond with an electron-deficient species, breaking the double or triple bond. The sp-hybridized carbon atoms of the triple bond render alkynes more electrophilic than similarly substituted alkenes, making them targets for nucleophilic attack. A prominent example is the reduction of alkynes by solutions of sodium in liquid ammonia, which yields trans-alkenes. This reaction involves the addition of "free electrons" as powerful reducing agents.

Photochemical Reaction Pathways Relevant to Alkyne Systems

Photochemical reactions involve the absorption of light energy to drive chemical transformations. Alkynes, including internal alkynes, can participate in various photochemical pathways.

One significant class of photochemical reactions involving alkynes is photocycloaddition. For instance, alkynes can undergo [2+2] cycloaddition reactions with quinones under visible light irradiation, leading to the formation of oxetene intermediates. This process can be part of a larger organocatalytic cycle, enabling asymmetric multifunctionalization of alkynes. The mechanism of triplet photocycloaddition often involves the formation of a triplet 1,4-diradical.

Photochemical reactions can also involve photoinduced electron transfer, where an alkyne's excited state interacts with other molecules. For example, photoinduced electron transfer from thiophene (B33073) to the singlet excited state of diaryl acetylene (B1199291) can lead to cyclobutene (B1205218) products that undergo further photorearrangement.

Computational Chemistry Approaches for 2 Nonyne Systems

Quantum Chemical Simulations of 2-Nonyne Reactivity

Quantum chemical simulations are essential for understanding the intrinsic reactivity of molecules by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, these simulations can illuminate the pathways and energetics of reactions involving its triple bond or the alkyl chain.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely utilized quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency, making it suitable for studying molecular structures and reaction mechanisms fiveable.me. In the context of this compound, DFT can be employed to:

Identify Reaction Pathways: DFT calculations can map out the energy profile of potential reactions, such as hydrogenation, halogenation, hydration, or cycloaddition reactions involving the alkyne moiety. This involves locating reactant, product, and transition state geometries.

Determine Activation Energies: By optimizing transition state structures, DFT can provide activation energy barriers (ΔE‡ or ΔG‡), which are crucial for predicting reaction rates and selectivities nih.govrsc.org. For instance, comparing the activation energies for cis versus trans addition across the triple bond could predict stereoselectivity.

Elucidate Electronic Effects: DFT can analyze charge distribution, frontier molecular orbitals (HOMO-LUMO), and bond orders within this compound and its intermediates, providing insights into the electronic factors governing its reactivity mit.edupku.edu.cn.

Illustrative Data Table: Hypothetical DFT-Calculated Activation Energies for this compound Reactions This table demonstrates the type of data that would be generated from DFT studies, illustrating how different reaction pathways might have varying energetic barriers. Actual values for this compound would require specific computational studies.

| Reaction Type (Illustrative) | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) |

| Hydrogenation (Pathway A) | -350.1234 | -350.1012 | 13.9 |

| Hydration (Pathway B) | -350.1234 | -350.0950 | 17.8 |

| [2+2] Cycloaddition (Pathway C) | -350.1234 | -350.0880 | 22.2 |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular systems, allowing for the study of conformational flexibility, intermolecular interactions, and dynamic processes nih.govresearchgate.netbiorxiv.orguib.no. For this compound, MD simulations could be used to:

Explore Conformational Space: Due to its flexible alkyl chain, this compound can adopt numerous conformations. MD simulations can sample these conformations at various temperatures, providing a statistical ensemble of accessible structures and their relative populations nih.govresearchgate.net.

Analyze Solvent Effects: MD can model this compound in different solvent environments (e.g., water, organic solvents) to understand how solvent molecules interact with the alkyne and alkyl chain, influencing its solubility and behavior in solution.

Investigate Intermolecular Interactions: If this compound were to interact with other molecules (e.g., in a mixture, or with a catalyst surface), MD could reveal the nature and strength of these interactions over time, including hydrogen bonding, van der Waals forces, and π-stacking with the triple bond.

Illustrative Data Table: Hypothetical MD-Derived Conformational and Interaction Data for a Flexible Hydrocarbon This table represents the kind of data obtained from MD simulations, showing how properties like dihedral angles and interaction energies evolve or are distributed. Actual data for this compound would be specific to a simulation.

| Parameter (Illustrative) | Average Value | Standard Deviation | Range (Min-Max) |

| C1-C2-C3-C4 Dihedral Angle (°) | 175.2 | 5.8 | 160.1 - 180.0 |

| C5-C6-C7-C8 Dihedral Angle (°) | 62.5 (gauche) / 178.0 (anti) | 12.1 | -180.0 - 180.0 |

| Radius of Gyration (Å) | 4.5 | 0.3 | 4.0 - 5.1 |

| Solvent Interaction Energy (kJ/mol) | -25.7 | 3.2 | -31.0 - -19.5 |

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling techniques combine different levels of theory or incorporate explicit environmental effects to provide a more comprehensive understanding of complex reaction mechanisms mdpi.comrsc.orgnih.gov. For this compound, such approaches could include:

QM/MM (Quantum Mechanics/Molecular Mechanics): If this compound were involved in reactions within a larger, more complex environment (e.g., an enzyme active site, a solid catalyst surface), QM/MM methods would treat the reactive alkyne moiety with high-level quantum mechanics while describing the surrounding environment with computationally less expensive molecular mechanics mdpi.com. This allows for the study of catalytic effects and long-range interactions.

Ab Initio Molecular Dynamics (AIMD): AIMD combines quantum mechanics with molecular dynamics, allowing chemical bonds to break and form dynamically during the simulation without predefined reaction coordinates. This could be used to explore bond rearrangements or initial steps of reactions involving this compound where the mechanism is not fully understood.

Enhanced Sampling Techniques: For reactions with high energy barriers or rare events, techniques like metadynamics or umbrella sampling can be coupled with DFT or MD to efficiently explore reaction pathways and free energy landscapes, providing a more complete picture of the mechanism.

Conformational Analysis of this compound Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which directly impacts their physical and chemical properties frontiersin.orgethz.chresearchgate.netrsc.orgacs.org. For this compound, with its long, flexible alkyl chain and rigid alkyne unit, a detailed conformational analysis would involve:

Systematic Conformational Searches: Employing algorithms like Monte Carlo conformational searches or molecular dynamics simulations to identify all relevant low-energy conformers rsc.org. This is particularly important for flexible molecules where many local minima exist on the potential energy surface.

Quantum Chemical Optimization: Each identified conformer would then be optimized using quantum chemical methods (e.g., DFT) to obtain their precise geometries and relative energies. This allows for the determination of the most stable conformers and the energy differences between them ethz.chrsc.org.

Illustrative Data Table: Hypothetical Conformational Energies and Key Dihedral Angles for a Flexible Alkyne This table illustrates the kind of data derived from conformational analysis, showing relative energies and defining dihedral angles for different conformers. Actual data for this compound would be specific to its calculated conformers.

| Conformer ID (Illustrative) | Relative Energy (kcal/mol) | C1-C2-C3-C4 Dihedral (°) | C4-C5-C6-C7 Dihedral (°) | C7-C8-C9 Dihedral (°) |

| Conf_1 (Global Minimum) | 0.0 | 178.5 | 179.2 | 179.8 |

| Conf_2 | 0.8 | 179.0 | 65.1 | 178.9 |

| Conf_3 | 1.5 | 60.2 | 179.5 | 179.0 |

| Conf_4 | 2.1 | 178.8 | 62.0 | 61.5 |

Prediction of Spectroscopic Signatures from Computational Models

Computational models are powerful tools for predicting various spectroscopic signatures, which can be directly compared with experimental data for structural confirmation and characterization researchgate.netresearchgate.netacs.orgspectroscopyonline.comnih.gov. For this compound, computational prediction of spectroscopic data would include:

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, providing a theoretical IR spectrum. This would allow for the identification of characteristic peaks associated with the alkyne stretch (around 2100-2260 cm⁻¹) and C-H stretches of the alkyl chain, aiding in experimental IR assignments nist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict ¹H and ¹³C NMR chemical shifts. These predicted shifts can be compared to experimental NMR spectra of this compound to confirm its structure and assign specific resonances to individual atoms in the molecule.

Mass Spectrometry (MS): While more complex, computational methods can simulate fragmentation pathways and predict mass spectral patterns, which can assist in interpreting experimental mass spectra and identifying breakdown products of this compound researchgate.net.

UV-Vis Spectroscopy: For molecules with chromophores, computational methods can predict electronic transitions, yielding theoretical UV-Vis spectra. While the simple alkyne in this compound might not have strong UV-Vis absorption in the typical range, derivatives could be studied.

Illustrative Data Table: Hypothetical Predicted Spectroscopic Signatures for this compound This table illustrates the type of data that would be generated from computational predictions of spectroscopic properties, aiding in the interpretation of experimental spectra. Actual values for this compound would be specific to its calculated spectrum.

| Spectroscopic Property (Illustrative) | Predicted Value | Experimental Range (Typical for Alkynes/Alkanes) |

| IR C≡C Stretch (cm⁻¹) | 2235 | 2100-2260 |

| ¹H NMR Chemical Shift (ppm) - C≡C-CH₃ | 1.75 | 1.7-2.0 |

| ¹H NMR Chemical Shift (ppm) - CH₂ next to C≡C | 2.10 | 2.0-2.3 |

| ¹³C NMR Chemical Shift (ppm) - C≡C (internal) | 80.5, 76.2 | 70-90 |

| ¹³C NMR Chemical Shift (ppm) - CH₃ (terminal) | 18.0 | 15-25 |

Advanced Spectroscopic Characterization and Analytical Techniques

Mass Spectrometry (MS) Techniques for 2-Nonyne and its Transformation Products

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of organic compounds, including alkynes, by analyzing their fragmentation patterns. Upon electron impact, this compound forms a molecular ion (M+•) by losing an electron. For this compound (C9H16), the molecular ion peak is observed at m/z 124, corresponding to its molecular weight. [PubChem CID 140536]

The fragmentation of alkynes in EI-MS typically involves cleavage of carbon-carbon bonds, particularly those adjacent to the triple bond (α,β-cleavage), leading to resonance-stabilized propargyl cations. jove.com For this compound, common fragmentation pathways and characteristic ions include:

Molecular Ion (M+•): m/z 124 (C9H16+•)

Base Peak: The most abundant ion in the EI-MS spectrum of this compound is observed at m/z 95. [PubChem CID 140536] This fragment corresponds to the loss of an ethyl radical (C2H5•, 29 Da) from the molecular ion (M - 29).

Second Highest Peak: Another significant fragment ion is found at m/z 67. [PubChem CID 140536] This corresponds to the loss of a butyl radical (C4H9•, 57 Da) from the molecular ion (M - 57).

Other potential fragmentation events, typical for alkynes, may include:

α-Cleavage: Cleavage of the C1-C2 bond (adjacent to the triple bond on the methyl side) would result in the loss of a methyl radical (CH3•, 15 Da), yielding an ion at m/z 109 (M - 15).

α-Cleavage: Cleavage of the C3-C4 bond (adjacent to the triple bond on the longer alkyl chain side) would lead to the loss of a hexyl radical (C6H13•, 85 Da), forming an ion at m/z 53 ([CH3C≡CCH2]+).

The observed fragmentation pattern, particularly the prominent peaks at m/z 95 and m/z 67, provides crucial diagnostic information for the identification of this compound. However, due to potential rearrangements of alkyne molecular ions, precisely locating the triple bond position solely from EI-MS can be challenging. aip.org

Table 1: Characteristic EI-MS Fragmentation Ions of this compound

| m/z Value | Proposed Fragment Composition | Proposed Loss (Neutral Fragment) | Relative Abundance |

| 124 | [C9H16]+• | Molecular Ion | Variable |

| 95 | [C7H11]+ | C2H5• (Ethyl radical) | Base Peak |

| 67 | [C5H7]+ | C4H9• (Butyl radical) | Second Highest |

| 109 | [C8H13]+ | CH3• (Methyl radical) | Expected |

| 53 | [C4H5]+ | C6H13• (Hexyl radical) | Expected |

Advanced MS Techniques for Molecular Identification and Quantitative Analysis

Beyond conventional EI-MS, several advanced mass spectrometry techniques offer enhanced capabilities for the identification and quantification of this compound and its related compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass-to-charge (m/z) measurements, often to four or more decimal places. researchgate.netlibretexts.orgresearchgate.net This "exact mass" measurement allows for the precise determination of the elemental composition of the molecular ion and its fragments, significantly aiding in the confirmation of this compound's molecular formula (C9H16) and distinguishing it from other compounds with similar nominal masses (isobars). researchgate.netresearchgate.netescholarship.org While HRMS can confirm elemental composition, it generally cannot differentiate between structural isomers. researchgate.netlibretexts.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. uva.nlresearchgate.net For volatile compounds like this compound, GC-MS is invaluable for purity assessment and the analysis of complex mixtures. researchgate.net The GC component separates this compound from other components based on their volatility and interaction with the stationary phase, while the MS detector provides characteristic mass spectra for identification and quantification. uva.nl The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, including its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS): Although this compound itself is volatile and typically analyzed by GC, LC-MS becomes relevant for the analysis of non-volatile derivatives or metabolites of this compound. LC-MS couples the separation capabilities of liquid chromatography with mass spectrometry, enabling the analysis of compounds that are not amenable to GC due to their low volatility or thermal instability. This technique is particularly useful for tracking biotransformations or reactions involving this compound where non-volatile products are formed.

Chromatographic Methods for this compound Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a highly effective separation technique for volatile organic compounds like this compound. uva.nlresearchgate.net It is routinely employed for determining the purity of this compound and for analyzing its presence in mixtures.

The principle of GC separation relies on the differential partitioning of volatile components between a mobile gas phase (carrier gas, e.g., helium or nitrogen) and a stationary phase (a liquid or solid coating inside a column). researchgate.net Compounds with higher volatility or weaker interactions with the stationary phase elute faster, resulting in distinct peaks in a chromatogram.

For this compound, its retention behavior on various GC columns can be characterized by its Kovats Retention Index (RI). The RI is a standardized measure that is less dependent on specific instrumental parameters than retention time, making it useful for compound identification across different laboratories.

Table 2: Kovats Retention Indices for this compound

| Column Type | Temperature (°C) | Kovats Retention Index (RI) |

| Standard non-polar | Not specified | 964, 946 |

| Semi-standard non-polar | Not specified | 941, 940, 940, 941, 941, 941, 943 |

| Standard polar | Not specified | 1162, 1163, 1163, 1163, 1177 |

The reproducibility and high resolving power of GC make it indispensable for quality control, process monitoring, and research involving this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification and quantification capabilities. uva.nl

Liquid Chromatography (LC) for Non-Volatile Derivatives

Liquid Chromatography (LC) is generally utilized for the separation of non-volatile or thermally labile compounds. Since this compound is a relatively volatile hydrocarbon, direct analysis of this compound itself by LC is less common compared to GC.

However, LC becomes a crucial analytical tool for the separation and analysis of non-volatile derivatives, reaction products, or metabolites of this compound. For instance, if this compound undergoes chemical transformations that yield more polar or higher molecular weight compounds, LC methods (such as reversed-phase LC, normal-phase LC, or hydrophilic interaction liquid chromatography, HILIC) would be employed. The versatility of LC lies in its wide range of stationary phases and mobile phase compositions, allowing for the separation of a diverse array of compounds based on their polarity, size, or ionic characteristics. Coupling LC with mass spectrometry (LC-MS) or other detectors provides a powerful platform for the identification and quantitative analysis of these non-volatile derivatives.

Applications of 2 Nonyne in Advanced Organic Synthesis

2-Nonyne as a Versatile Building Block in Complex Molecule Construction

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more intricate molecular architectures. Its triple bond can undergo various transformations, enabling the introduction of specific functionalities and structural motifs into target compounds. This utility extends to the synthesis of pharmaceuticals, agrochemicals, and specialized materials. thegoodscentscompany.comcdc.govfishersci.noguidetoimmunopharmacology.orgnih.govguidetopharmacology.org

Synthesis of Complex Polycyclic and Bicyclic Structures Utilizing this compound Analogues

The construction of complex polycyclic and bicyclic structures often leverages the reactivity of alkynes. While this compound (PubChem CID: 19447-29-1) is a general alkyne, specific detailed research findings explicitly demonstrating its direct use as a precursor for the precise bicyclic systems outlined below are not widely documented in the available literature. However, the principles of alkyne chemistry are foundational to the synthesis of such compounds.

The synthesis of functionalized bicyclo[3.2.2]nonene derivatives often involves complex cycloaddition reactions, such as the Diels-Alder reaction. For instance, asymmetric syntheses of highly functionalized bicyclo[3.2.2]nonene derivatives have been achieved through stereoselective Diels-Alder reactions between optically active 1,4-dimethylcycloheptadiene and acrolein (PubChem CID: 7847), leading to structures bearing multiple quaternary carbons. nih.govchembase.cnwikipedia.orgwikipedia.org While these methods highlight the importance of unsaturated systems in constructing such frameworks, direct utilization of this compound in these specific pathways is not explicitly detailed in the provided research findings.

The chemistry of selenabicyclo[3.3.1]nonene derivatives involves the formation of organoselenium heterocyclic compounds. Efficient synthetic methods for novel derivatives of 9-selenabicyclo[3.3.1]nonane and 9-selenabicyclo[3.3.1]nonene-2 have been developed based on selenium dibromide and cis,cis-1,5-cyclooctadiene (PubChem CID: 1552-12-1). scribd.comherts.ac.uklatoxan.comnih.govnih.gov These syntheses often involve one-pot reactions and can yield products with high regio- and stereoselectivity. While alkynes are broadly relevant in organoselenium chemistry, the specific role of this compound as a direct precursor in these documented syntheses of selenabicyclo[3.3.1]nonene derivatives is not specified.

Preparation of Macrocyclic Compounds via this compound Transformations

Macrocyclic compounds, defined as molecules containing a ring of twelve or more atoms, are synthesized through ring-closure reactions known as macrocyclizations. nih.gov Common strategies include ring-closing metathesis and multicomponent reactions like the Ugi reaction, sometimes employing templates to guide ring formation. nih.govnih.govfishersci.atwikipedia.org While alkynes, including this compound (PubChem CID: 19447-29-1), can participate in various cyclization reactions, specific detailed research findings directly linking this compound transformations to the preparation of particular macrocyclic compounds are not widely available in the provided search results.

Role of this compound as an Intermediate in Natural Product Synthesis

Alkynes are recognized as valuable building blocks in the total synthesis of natural products due to their versatile reactivity. ctdbase.org Natural products often possess complex architectural features, including polycyclic carbon skeletons and multiple stereocenters. For example, the total synthesis of natural products like Huperzine A (PubChem CID: 854026) involves intricate photochemical reactions, such as [2+2] photocycloadditions, to establish complex frameworks. cdc.govwikipedia.orgwikipedia.orguni.luchem960.com While this compound (PubChem CID: 19447-29-1) could theoretically serve as an intermediate in various synthetic routes, specific detailed research findings explicitly demonstrating its direct and key role in the synthesis of named natural products are not widely documented in the available literature.

Design and Synthesis of Pharmaceutical and Agrochemical Precursors Incorporating this compound Motifs

This compound (PubChem CID: 19447-29-1) is generally utilized as an intermediate in the synthesis of pharmaceutical and agricultural chemicals. thegoodscentscompany.com The incorporation of specific chemical motifs, such as fluorine-containing groups like trifluoromethylpyridines, is crucial in the design of active pharmaceutical and agrochemical ingredients. chem960.com For instance, herbicides like dithiopyr (B166099) (PubChem CID: 91757) and pyroxsulam (B39247) (PubChem CID: 11571555) contain complex structures, and their synthesis involves various chemical transformations. nih.govamericanelements.comncleg.netflybase.orgwikipedia.org Similarly, pharmaceutical compounds like norfenefrine (B1679915) (PubChem CID: 4538), etilefrine (B194583) (PubChem CID: 3306), and fenoprofen (B1672519) (PubChem CID: 3342) are synthesized through multi-step processes. guidetopharmacology.orgnih.govchembase.cnwikipedia.orgscribd.comlatoxan.comnih.govnih.govfishersci.atwikipedia.org Precursors for synthetic opioids like fentanyl (PubChem CID: 3345), such as N-phenethyl-4-piperidone (NPP, PubChem CID: 96437), 4-anilino-N-phenethylpiperidine (ANPP, PubChem CID: 88890), norfentanyl (PubChem CID: 259381), N-phenyl-4-piperidinamine (4-AP, PubChem CID: 79357), and tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP, PubChem CID: 1491502), are also critical in pharmaceutical synthesis. guidetoimmunopharmacology.orgnih.govherts.ac.ukctdbase.org While this compound's alkyne functionality makes it a suitable candidate for introducing carbon chains and reactive sites, specific detailed research findings explicitly detailing the incorporation of this compound motifs into these particular pharmaceutical or agrochemical precursors are not widely documented in the available literature.

Advanced Research in 2 Nonyne Polymer Chemistry

Living Polymerization of 2-Nonyne

Living polymerization is a chain polymerization that proceeds without chain transfer or termination, allowing for precise control over polymer molecular weight, molecular weight distribution, and architecture. This compound has been demonstrated to undergo living polymerization under specific catalytic conditions. researchgate.net

Development of Novel Catalytic Systems for Controlled Polymerization

The development of effective catalytic systems is crucial for achieving controlled polymerization of disubstituted acetylenes like this compound. A notable system that has shown success is the ternary catalyst composed of molybdenum(V) oxychloride (MoOCl4), tetrabutyltin (B32133) (n-Bu4Sn), and ethanol (B145695) (EtOH). researchgate.net This MoOCl4-based system, when employed in anisole (B1667542) at 0 °C, facilitates the living polymerization of this compound. researchgate.net Prior to this, examples of disubstituted acetylenes undergoing living polymerization with MoOCl4-based catalysts were rare, highlighting the novelty of this system for such monomers. researchgate.net

Another catalytic approach involves niobium pentachloride (NbCl5) in conjunction with organometallic cocatalysts in cyclohexane, which has also been reported to induce the living polymerization of this compound. nih.gov These systems are pivotal in enabling the synthesis of well-defined poly(this compound) structures.

Control over Molecular Weight Distribution in this compound Polymers

A key characteristic of living polymerization is the ability to control the molecular weight and achieve narrow molecular weight distributions (MWDs). For the polymerization of this compound using the MoOCl4–n-Bu4Sn–EtOH catalyst system, polymers with narrow MWDs have been successfully obtained. researchgate.net The polydispersity index (Mw/Mn, where Mw is weight-average molecular weight and Mn is number-average molecular weight) for poly(this compound) prepared via this method typically ranges from 1.05 to 1.20. researchgate.net

The living character of this polymerization was further confirmed through multistage polymerization experiments. In these studies, the number-average molecular weight (Mn) of the polymer was observed to increase in direct proportion to the polymer yield, while the polydispersity remained consistently low, indicating the absence of significant chain termination or transfer reactions. researchgate.net Although the initiation efficiency for this system was noted to be relatively low, approximately 3%, the controlled growth of polymer chains was evident. researchgate.net

Table 1: Molecular Weight Distribution Characteristics of Poly(this compound)

| Catalyst System | Solvent | Temperature | Polydispersity Index (Mw/Mn) | Initiation Efficiency |

| MoOCl4–n-Bu4Sn–EtOH | Anisole | 0 °C | 1.05–1.20 | ~3% |

Synthesis of Block Copolymers Derived from this compound

The living nature of this compound polymerization allows for the synthesis of complex polymer architectures, including block copolymers. This is achieved by sequentially adding different monomers to the living polymer chain. researchgate.net

Diblock copolymers have been successfully synthesized by the sequential living polymerization of internal alkynes, where this compound was polymerized first, followed by the addition of other internal alkynes such as 3-decyne, 4-undecyne, or 5-dodecyne. researchgate.net This sequential addition strategy proved effective in selectively obtaining diblock copolymers with relatively narrow MWDs, typically ranging from 1.1 to 1.3. researchgate.net Conversely, reversing the order of monomer addition often resulted in bimodal gel permeation chromatography (GPC) curves, suggesting that polymerizing the more reactive this compound first is crucial for the selective synthesis of well-defined block copolymers. researchgate.net

Beyond simple diblock structures, more complex block copolymers incorporating this compound with other substituted acetylenes have also been reported. Examples include the synthesis of block copolymers containing 1-chloro-2-phenylacetylene and (p-n-butyl-o,o,m,m-tetrafluorophenyl)acetylene, achieved through sequential living polymerization using MoOCl4-based catalysts. nih.govnih.govchemicalbook.comill.euroyalsocietypublishing.orgcost.euresearchgate.net

Development of Novel Polymeric Materials from this compound Monomers

The ability to precisely control the polymerization of this compound and synthesize block copolymers opens avenues for the development of novel polymeric materials.

Fabrication of Materials with Tailored Macroscopic Properties

The controlled nature of this compound's living polymerization, particularly the ability to achieve narrow molecular weight distributions and synthesize block copolymers, is fundamental to fabricating materials with tailored macroscopic properties. By controlling the polymer chain length, architecture (e.g., diblock, triblock), and the composition of different blocks, researchers can influence properties such as thermal stability, mechanical strength, solubility, and self-assembly behavior. While specific detailed research findings on the macroscopic properties tailored for poly(this compound) homopolymers are not extensively reported in the current literature, the established methodologies for controlled polymerization provide the necessary foundation for such property manipulation. For instance, the incorporation of different blocks with varying polarities or functionalities could lead to materials with specific surface characteristics or self-assembling capabilities, which are crucial for advanced applications.

Exploration of Sustainable Polymer Applications

The broader field of polymer chemistry is increasingly focused on sustainability, encompassing aspects like the use of renewable resources, recyclability, and biodegradability. schemahub.ac.ukill.euresearchgate.netsigmaaldrich.com While specific sustainable applications directly involving polymers derived from this compound monomers are not widely detailed in current research, the general trend in polymer science suggests potential avenues. As a synthetic monomer, this compound itself is not bio-based, but the precise control offered by its polymerization could be leveraged in the design of high-performance materials that contribute to sustainability through enhanced durability, reduced material consumption, or integration into recyclable systems. Future research might explore incorporating bio-derived segments into this compound block copolymers or developing degradation pathways for poly(this compound) to align with sustainable polymer goals.

Elucidation of Structure-Property Relationships in this compound-Based Polymers

Research into this compound in polymer chemistry primarily involves its utility in the synthesis of block copolymers, where it can be incorporated through sequential living polymerization techniques. For instance, studies have demonstrated the synthesis of block copolymers that include this compound units, alongside other acetylene (B1199291) derivatives, utilizing specific catalysts such as MoOCl₄-based systems core.ac.uk. This indicates the feasibility of polymerizing this compound and integrating it into more complex polymer architectures.

The elucidation of structure-property relationships in polymers is a fundamental aspect of polymer science, aiming to understand how molecular structure influences macroscopic properties. For any polymer, including those potentially derived from this compound, these relationships are governed by several key structural features:

Molecular Weight and Distribution: Higher molecular weights generally lead to increased mechanical strength, viscosity, and thermal stability. The distribution of molecular weights (polydispersity) also impacts processing and performance.

Chain Architecture: The linear, branched, or cross-linked nature of polymer chains profoundly affects properties. Linear polymers tend to be more flexible and soluble, while cross-linked polymers are typically rigid and insoluble.

Stereoregularity: The spatial arrangement of monomer units along the polymer backbone can influence crystallinity, melting point, and mechanical properties.

Intermolecular Forces: The presence and strength of intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonding) dictate a polymer's cohesive energy, affecting properties like tensile strength, glass transition temperature, and solubility. Polymers with polar groups, for example, tend to be more soluble in polar solvents qenos.com.

Crystallinity: The degree of order within the polymer structure impacts density, stiffness, strength, and optical properties. Amorphous polymers are generally transparent and more elastic, while crystalline regions contribute to higher strength and rigidity qenos.com.

Further advanced research would typically involve:

Controlled Polymerization Techniques: Exploring living polymerization methods to achieve precise control over molecular weight, polydispersity, and block copolymer structures.

Spectroscopic Characterization: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm polymer structure and identify functional groups.

Thermal Analysis: Employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine glass transition temperatures, melting points, and thermal stability.

Mechanical Testing: Conducting tensile, compression, or rheological tests to assess strength, elasticity, and viscoelastic behavior.

Morphological Studies: Using X-ray diffraction (XRD) and microscopy techniques to investigate crystallinity and phase separation in copolymers.

Without specific experimental data on this compound-based polymers, a detailed data table cannot be generated. However, a conceptual table illustrating the types of properties that would be investigated for such materials is presented below.

Table 1: Hypothetical Properties of this compound-Based Polymers (Illustrative)

| Property Type | Specific Property | Expected Trend (General Polymer Science) |

| Thermal | Glass Transition Temperature (Tg) | Influenced by chain flexibility and interchain interactions. |

| Melting Temperature (Tm) | Dependent on crystallinity and chain packing. | |

| Thermal Stability | Related to bond strengths and degradation pathways. | |

| Mechanical | Tensile Strength | Affected by molecular weight, cross-linking, and intermolecular forces. |

| Elongation at Break | Reflects polymer ductility and elasticity. | |

| Modulus (Stiffness) | Correlated with chain rigidity and crystallinity. | |

| Solubility | Solvent Compatibility | Determined by polarity and molecular weight. |

| Optical | Transparency | Dependent on crystallinity and homogeneity. |

Supramolecular Chemistry Involving 2 Nonyne Derivatives

Molecular Self-Assembly and Recognition Phenomena

Design of Mechanically-Interlocked Molecular Architectures

Mechanically-interlocked molecular architectures (MIMs), such as rotaxanes, catenanes, and molecular knots, are fascinating structures where components are linked not by covalent bonds but by their topological entanglement chemeurope.comwikipedia.orgresearchgate.netnobelprize.org. The formation of these architectures often relies on templating effects and specific non-covalent interactions that preorganize the molecular components researchgate.net. While alkynes are sometimes incorporated into the threads or rings of MIMs, there is no direct evidence from the search results indicating that 2-Nonyne itself has been specifically utilized as a key building block in the synthesis of rotaxanes, catenanes, or molecular knots. The synthesis of such complex structures typically involves careful design of precursors that can undergo specific non-covalent interactions to guide the interlocking process researchgate.netresearchgate.net.

Applications of this compound Cycloaddition in Supramolecular Frameworks

Cycloaddition reactions, particularly "click chemistry," have emerged as powerful tools in supramolecular chemistry for the efficient and selective construction of complex molecular architectures and frameworks researchgate.net. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples wikipedia.org.

It is important to distinguish between this compound and other nonyne derivatives, such as bicyclo[6.1.0]non-4-yne (BCN). BCN is a strained alkyne that exhibits high reactivity in copper-free click chemistry (SPAAC) with azides, making it a valuable tool for bioconjugation and the construction of supramolecular assemblies and frameworks wikipedia.orgsigmaaldrich.com. The inherent ring strain in BCN makes it highly reactive without the need for a copper catalyst, which is advantageous for biological applications wikipedia.org.

While this compound is a linear alkyne and can undergo various cycloaddition reactions under appropriate conditions, its direct application in the formation of supramolecular frameworks via cycloaddition, particularly in the context of "click chemistry" in the same highly reactive, strain-promoted manner as BCN, is not prominently featured in the specific research findings. Its reactivity in cycloadditions would typically require specific catalysts or conditions that may not be compatible with the mild conditions often desired for supramolecular assembly or biological systems. However, the alkyne functionality of this compound still represents a versatile handle for covalent attachment within larger supramolecular designs, potentially through traditional alkyne reactions or by incorporating it into larger, more complex strained systems.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in 2-Nonyne Research

AI and ML algorithms are capable of analyzing vast datasets to uncover hidden patterns and establish relationships between molecular structures, reaction parameters, and desired outputs sioc-journal.cn. For instance, machine learning has been successfully employed to predict the boiling and flash points of various alkynes, demonstrating its capacity for accurate property prediction based on structural information researchgate.netscielo.br. Furthermore, AI platforms combined with robotics have been used to optimize complex chemical reactions, such as the iodination of terminal alkynes, by efficiently navigating large parameter spaces and accelerating the identification of optimal conditions for maximum yield and conversion atinary.comrsc.org. Similarly, recurrent neural networks have been developed to predict the feasibility of copper(I)-catalyzed alkyne-azide cycloaddition reactions, a major "click chemistry" reaction acs.org.

For this compound, AI/ML models could be trained on experimental data related to its reactivity, enabling the prediction of selectivity in various transformations (e.g., hydrogenation, hydrofunctionalization), and optimizing reaction conditions for its efficient synthesis or derivatization. This approach can significantly reduce the need for time-consuming trial-and-error experimentation, leading to faster research cycles and more sustainable chemical processes atinary.comrsc.orgresearchgate.net.

Table 1: Conceptual Application of AI/ML in this compound Research

| AI/ML Application Area | Input Data (Examples) | AI/ML Model Output (Examples) | Potential Benefit for this compound |

| Property Prediction | Molecular structure, functional groups | Predicted boiling point, density, reactivity | Faster characterization, safety assessment |

| Reaction Optimization | Temperature, pressure, catalyst type, solvent, concentration | Optimized yield, selectivity, reaction time | Efficient synthesis and functionalization |

| Catalyst Design | Ligand structures, metal centers, reaction mechanism data | Predicted catalytic activity, stability, reusability | Discovery of novel catalysts for this compound transformations |

| Retrosynthesis | Target molecule structure | Possible synthetic routes, precursor identification | Streamlined pathway to complex this compound derivatives |

Exploration of Novel Catalytic Systems for Enhanced this compound Transformations

The triple bond of this compound offers a versatile functional group for numerous chemical reactions, making the development of novel and efficient catalytic systems crucial for its enhanced transformation openaccesspub.orgnumberanalytics.com. Recent advancements in catalysis for alkynes have focused on achieving high selectivity, improved yields, and more sustainable processes rsc.orgnih.govnih.gov.

Transition metal-catalyzed reactions are particularly prominent in alkyne chemistry, enabling a wide array of transformations such as hydrogenation, hydroboration, hydrosilylation, hydroarylation, and cyanation rsc.org. Researchers have developed innovative catalytic systems, including those based on nickel, cobalt, ruthenium, palladium, and chromium, to achieve exceptional E- and Z-selectivity in the synthesis of stereochemically defined alkenes from alkynes rsc.org. For instance, nickel-catalyzed hydrogenation of alkynes can yield either E- or Z-alkenes with high selectivity by adjusting ligands rsc.org. Copper and palladium co-catalysis systems have also been reported for stereodivergent hydroarylation of terminal alkynes, allowing selective formation of E- or Z-isomers rsc.org. While these examples often focus on terminal alkynes, the principles are extendable to internal alkynes like this compound, aiming for precise control over the stereochemistry of products.

Beyond traditional transition metal catalysts, research is exploring novel systems for alkyne metathesis, including modified Schrock systems and silanolate-supported complexes beilstein-journals.org. The quest for sustainable chemistry has also led to the development of recyclable catalysts, such as polysiloxane-encapsulated metal nanoparticles, silica-copper supported nanocatalysts, graphitic carbon-supported nanocatalysts, metal-organic frameworks (MOFs), porous organic frameworks (POPs), and biomaterial-supported catalysts nih.govnih.govmdpi.com. These recyclable catalysts offer advantages in terms of reusability and reduced environmental impact nih.govnih.govmdpi.compreprints.org. Bismuth(III)-catalyzed hydration of terminal alkynes represents another sustainable approach for synthesizing methyl ketones acs.org. For this compound, the exploration of such novel and recyclable catalytic systems could lead to more efficient and environmentally friendly methods for its functionalization, potentially yielding new chemical building blocks or specialty chemicals.

Development of Advanced Functional Materials with this compound as a Core Structural Unit

Alkynes, including this compound, are valuable building blocks for the construction of advanced functional materials due to their unique linear geometry, reactivity, and potential for π-electron delocalization openaccesspub.orgchemscene.com. Their incorporation into polymeric structures and porous frameworks can lead to materials with tailored electronic, optical, and catalytic properties.

Conjugated polymers derived from alkyne monomers have gained significant attention, with applications in electronic materials and polyolefins openaccesspub.orgrsc.orgoup.com. Alkynes can form polymers with repeating triple or double bonds along their backbones, or even generate large aromatic systems through cyclotrimerization oup.com. Poly(aryleneethynylene)s (PAEs), synthesized via Sonogashira coupling of terminal alkynes and aryl halides, are examples of highly conjugated polymers with high molecular weights oup.com. Furthermore, various "click" polymerizations, such as thiol-yne, hydroxyl-yne, and amino-yne reactions, offer efficient and mild routes to synthesize functional polymers with diverse structures and properties mdpi.comresearchgate.netchemrxiv.org.

Covalent Organic Frameworks (COFs) are another class of advanced materials where alkynes serve as crucial linkers chemscene.comalfa-chemistry.comcd-bioparticles.net. Alkynyl COF linkers, characterized by their triple carbon-carbon bonds, contribute to high thermal stability and π-electron delocalization, enabling the construction of conductive COFs for electronic, optoelectronic, and energy harvesting devices chemscene.com. These materials also find applications in catalysis due to their reactivity and ability to form metal-organic hybrids chemscene.com. Recent studies have demonstrated the use of alkynyl-based COFs as high-performance anode materials for potassium-ion batteries, where the alkynyl units facilitate potassium-ion binding acs.org. The integration of this compound as a core structural unit in such polymers or COFs could lead to novel materials with enhanced properties for energy storage, gas separation, sensing, or even as heterogeneous catalysts, leveraging the specific characteristics of its internal alkyne functionality.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nonyne, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with established alkyne synthesis protocols (e.g., Corey-Fuchs or elimination reactions) and iteratively adjust parameters (temperature, catalyst loading, solvent polarity). Use gas chromatography (GC) and nuclear magnetic resonance (NMR) to monitor yield and purity. For optimization, employ a factorial design to isolate variables influencing selectivity, such as steric effects in alkylation steps . Statistical tools like ANOVA can validate reproducibility across trials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Combine infrared (IR) spectroscopy (C≡C stretch at ~2100–2260 cm⁻¹) with NMR (sp-hybridized carbons at δ 70–100 ppm). Cross-validate with mass spectrometry (MS) to confirm molecular weight. For ambiguous peaks, use deuterated solvents to eliminate interference and compare with computational predictions (e.g., DFT calculations) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize inert atmosphere conditions (N₂/Ar) to prevent polymerization or oxidation. Use flame-resistant equipment and personal protective gear (nitrile gloves, goggles). Store under refrigeration with stabilizers (e.g., BHT) to inhibit degradation. Document all hazard assessments using frameworks like Control of Substances Hazardous to Health (COSHH) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound under catalytic hydrogenation?

- Methodological Answer : Design kinetic experiments with isotopic labeling (e.g., D₂ instead of H₂) to trace hydrogenation pathways. Compare Pd/C vs. Lindlar catalyst selectivity using in situ IR spectroscopy. Address discrepancies by analyzing steric effects from the alkyl chain or catalyst poisoning by alkyne byproducts . Publish raw datasets and statistical confidence intervals to enable cross-validation .

Q. What computational strategies best predict the regioselectivity of this compound in cycloaddition reactions?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and electron density maps. Validate with experimental outcomes (e.g., HPLC isolation of products). Use software like Gaussian or ORCA to simulate frontier molecular orbitals (HOMO/LUMO) and quantify steric/electronic contributions. Cross-reference with crystallographic data if available .

Q. How do solvent effects influence the stability of this compound in long-term storage, and what degradation products are formed?

- Methodological Answer : Conduct accelerated aging studies in polar (e.g., THF) vs. nonpolar (hexane) solvents under controlled O₂ levels. Monitor degradation via GC-MS and identify byproducts (e.g., ketones or carboxylic acids) through fragmentation patterns. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What statistical approaches are recommended for reconciling conflicting thermodynamic data (e.g., ΔH, ΔG) for this compound derivatives?

- Methodological Answer : Apply meta-analysis to aggregate published data, weighting studies by measurement precision (e.g., calorimetry vs. computational estimates). Use Bland-Altman plots to visualize systematic biases. Replicate key experiments with standardized protocols to isolate methodological variability .

Methodological Guidelines

- Experimental Design : Clearly define independent/dependent variables (e.g., catalyst type, reaction time) and include controls (e.g., blank runs without catalyst) .

- Data Analysis : Report uncertainties (SD/SEM) and avoid overinterpreting outliers without Grubbs’ test validation .

- Literature Gaps : Frame questions to address underexplored areas (e.g., ecological toxicity of this compound byproducts) while avoiding overly broad inquiries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.